3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory properties . Its structure features:
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-4-17-5-7-18(8-6-17)25-23-16-27-24-14-13-21(31-3)15-22(24)26(23)29(28-25)19-9-11-20(30-2)12-10-19/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLSWDJHRPMICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to exhibit antibacterial activity. They interact with various targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication.
Mode of Action
Quinoline-based compounds generally interact with their targets by intercalating into the dna structure, disrupting the dna replication process, and leading to bacterial cell death.
Biological Activity
3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound's structure can be described by its molecular formula , with specific functional groups contributing to its biological activity. The presence of methoxy and ethyl groups enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer properties. A study focusing on similar pyrazolo[3,4-b]quinolines demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 2.5 |
| This compound | MCF-7 | 2.9 |
| Doxorubicin | HCT-116 | 3.23 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoloquinolines has also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
The biological effects of this compound are believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of pyrazoloquinolines in preclinical models:
- Study on HCT-116 Cells : Treatment with the compound resulted in a significant decrease in cell viability compared to controls, with a notable increase in apoptotic markers.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a reduction in paw edema and lower levels of circulating inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural Comparison
Table 1: Structural Features and Physicochemical Properties
Key Observations :
- Polar vs. Nonpolar Groups: Amino (2i, 2m) and carboxylic acid (2m) substituents improve water solubility but may reduce blood-brain barrier penetration. In contrast, ethyl and methoxy groups in the target compound favor lipophilicity .
Functional Comparison: Anti-Inflammatory Activity
Key Observations :
- Amino Groups Enhance Potency: Compounds 2i and 2m exhibit submicromolar IC₅₀ values, attributed to hydrogen bonding with iNOS active sites . The target compound’s lack of amino groups may reduce NO inhibition efficacy unless compensated by hydrophobic interactions.
- Multi-Target Potential: The scaffold’s adaptability is evident in ELND006/007, which targets gamma-secretase, highlighting its therapeutic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
